7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. Its unique structure incorporates functional groups such as an allyloxy group and a hydroxypropyl group, which contribute to its chemical and biological properties. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
These methods are essential for creating the desired molecular structure while ensuring high yields and purity of the final product.
The synthesis requires careful control of reaction conditions, including temperature and concentration, to optimize yields and minimize by-products. Each step may also involve purification processes such as chromatography to isolate intermediate compounds.
The molecular formula of 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately .
CC(C)OCC(O)C(N)C1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C
QDBZYUCPLDHIQU-UHFFFAOYSA-N
The compound features a purine core with various substituents that enhance its biological activity and solubility.
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo several chemical reactions:
These reactions are critical for modifying the compound's properties and exploring its potential applications.
The mechanism of action for 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific biological targets such as enzymes or receptors. The unique functional groups facilitate binding to these targets, leading to modulation of their activity.
This compound has been studied for its potential roles in inhibiting certain enzymatic pathways or altering receptor functions, which could have implications in therapeutic development.
The compound exhibits stability under normal laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications.
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific uses:
This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific domains.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2